3-iodoquinoline-8-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers optimizing PARP-1 inhibitors need efficient C3 diversification of quinoline-8-carboxylic acid. 3-Br/Cl analogs exhibit sluggish cross-coupling, limiting SAR. 3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1) solves this: the reactive C-I bond enables high-yield Suzuki/Sonogashira/Stille couplings; the 8-COOH provides an orthogonal handle. The 3,8-substitution pattern maintains the H-bond network critical for target engagement. • Superior leaving-group ability vs. Br/Cl • Validated in PARP-1 inhibitor lead optimization • 95% purity; global ambient shipping.

Molecular Formula C10H6INO2
Molecular Weight 299.1
CAS No. 1934445-70-1
Cat. No. B6258683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodoquinoline-8-carboxylic acid
CAS1934445-70-1
Molecular FormulaC10H6INO2
Molecular Weight299.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodoquinoline-8-carboxylic Acid Overview


3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1) is a halogenated quinoline derivative featuring an iodine atom at the 3-position and a carboxylic acid group at the 8-position of the quinoline scaffold . With a molecular formula of C₁₀H₆INO₂ and a molecular weight of 299.06 g/mol, this heterocyclic aromatic compound serves as a versatile building block in medicinal chemistry and organic synthesis . The iodine substituent confers distinct reactivity in palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of quinoline-based molecular architectures [1].

3-Iodoquinoline-8-carboxylic Acid Substitution Specificity


Substitution of 3-iodoquinoline-8-carboxylic acid with alternative halogenated quinoline-8-carboxylic acids—such as 3-bromo-, 3-chloro-, or unsubstituted quinoline-8-carboxylic acid—is not functionally equivalent due to the unique reactivity profile of the C–I bond. The iodine atom at the 3-position provides superior leaving-group ability in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) compared to bromine or chlorine, enabling more efficient and higher-yielding diversification strategies [1]. Furthermore, the 3,8-substitution pattern on the quinoline core is critical for maintaining the intramolecular hydrogen-bonding network required for certain biological activities, such as PARP-1 inhibition [2]. Positional isomers (e.g., 6-iodoquinoline-8-carboxylic acid) or alternative halogen substituents fail to replicate this precise pharmacophoric arrangement, rendering them unsuitable substitutes in structure–activity relationship (SAR) campaigns.

3-Iodoquinoline-8-carboxylic Acid Key Evidence


Iodine vs Bromine Cross-Coupling Reactivity

3-Iodoquinoline-8-carboxylic acid and its carboxamide derivative serve as superior substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) compared to their 3-bromo analogs. The C–I bond undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than the C–Br bond, enabling higher yields and broader functional group tolerance in the synthesis of 3-substituted quinoline-8-carboxamides [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Metal-Free Regioselective Iodoquinoline Synthesis

A metal-free, 6-endo-dig iodocyclization protocol enables the regioselective synthesis of highly substituted 3-iodoquinolines in yields up to 99% from readily available 2-tosylaminophenylprop-1-yn-3-ols and molecular iodine under mild conditions [1]. This contrasts with alternative routes to 3-substituted quinolines that often require metal catalysts, elevated temperatures, or strong acids/bases, and typically afford lower overall yields.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Late-Stage Diversification for PARP-1 Inhibitors

3-Iodoquinoline-8-carboxamide, the immediate precursor to 3-iodoquinoline-8-carboxylic acid, enables efficient late-stage diversification via Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to generate a library of 3-substituted quinoline-8-carboxamides for SAR exploration of PARP-1 inhibitors [1]. The most potent 2-methylquinoline-8-carboxamide analog exhibited an IC₅₀ of 500 nM against human recombinant PARP-1, representing a 3.6-fold improvement over the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ, IC₅₀ = 1.8 μM) [1].

PARP-1 Inhibition Oncology Medicinal Chemistry

Iodo-Quinoline Antimicrobial Activity

While direct antimicrobial data for 3-iodoquinoline-8-carboxylic acid are not available, a closely related library of 6-iodo-substituted carboxy-quinolines demonstrated in vitro activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis, with additional inhibitory effects on microbial adhesion—the initial stage of biofilm formation [1]. The iodine atom is implicated in enhancing bioactivity through halogen bonding interactions with biological targets.

Antimicrobial Biofilm Inhibition Medicinal Chemistry

3-Iodoquinoline-8-carboxylic Acid Applications


Quinoline-8-carboxamide Late-Stage Diversification

Researchers engaged in structure–activity relationship (SAR) studies of quinoline-8-carboxamide-based PARP-1 inhibitors should procure 3-iodoquinoline-8-carboxylic acid as a key synthetic intermediate. The C–I bond enables efficient palladium-catalyzed Suzuki, Sonogashira, and Stille couplings, introducing molecular diversity at the 3-position in the final synthetic step [1]. This strategy is validated in the development of a PARP-1 inhibitor series, where the 3-iodo precursor allowed for rapid exploration of substituent effects.

Cost-Effective Synthesis of 3-Substituted Quinolines

Process chemists seeking a scalable and environmentally benign route to 3-substituted quinolines should consider 3-iodoquinoline-8-carboxylic acid. The metal-free, 6-endo-dig iodocyclization protocol delivers yields up to 99% under mild conditions, avoiding the use of transition-metal catalysts and their associated purification and disposal costs [1]. This methodology aligns with green chemistry principles and is amenable to continuous flow processing.

Novel Anti-Biofilm Quinoline Scaffolds

Infectious disease researchers exploring novel agents to combat biofilm-associated infections should evaluate 3-iodoquinoline-8-carboxylic acid as a potential lead scaffold. Class-level evidence indicates that iodo-carboxy-quinoline derivatives inhibit microbial adhesion—a critical step in biofilm formation—and exhibit activity against clinically relevant pathogens including S. epidermidis, K. pneumoniae, and C. parapsilosis [1].

Building Block for Complex Heterocyclic Architectures

Synthetic organic chemists requiring a versatile quinoline building block for the construction of complex heterocyclic frameworks should utilize 3-iodoquinoline-8-carboxylic acid. The combination of a reactive C–I bond at the 3-position and a carboxylic acid group at the 8-position provides orthogonal handles for sequential functionalization, enabling access to diverse molecular libraries for biological screening [1].

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